5-Acetylpyridine-3-sulfonyl chloride
Description
5-Acetylpyridine-3-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring an acetyl group (COCH₃) at the 5-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position of the pyridine ring. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where they facilitate sulfonamide bond formation. This article compares these analogues to infer trends and functional group effects.
Properties
Molecular Formula |
C7H6ClNO3S |
|---|---|
Molecular Weight |
219.65 g/mol |
IUPAC Name |
5-acetylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5(10)6-2-7(4-9-3-6)13(8,11)12/h2-4H,1H3 |
InChI Key |
XIABGRWYRJKXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and Reaction Scheme
A well-documented industrially scalable method uses 3-aminopyridine as the initial raw material. The preparation involves:
- Diazotization of 3-aminopyridine in acidic conditions with sodium nitrite to form a diazonium salt.
- Conversion of this intermediate to a diazonium fluoroborate salt by reaction with sodium fluoroborate.
- Subsequent sulfonyl chlorination using thionyl chloride in the presence of a catalyst (e.g., cuprous chloride or cupric chloride) to yield pyridine-3-sulfonyl chloride.
- Introduction of the acetyl group at the 5-position can be achieved either prior to or after sulfonyl chloride formation depending on the synthetic route.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization | 3-aminopyridine, 6-10 M HCl, NaNO2, NaBF4 | 0-5 °C | 95.3 | Diazotization to fluoborate diazonium salt |
| Sulfonyl Chlorination | Thionyl chloride, CuCl or CuCl2 catalyst | Room temp to moderate heat | High (not quantified) | Conversion to pyridine-3-sulfonyl chloride |
- The diazotization step requires strict temperature control (0-5 °C) to avoid side reactions and degradation of unstable intermediates.
- The sulfonyl chlorination is performed under mild conditions with catalysts to improve yield and selectivity.
- The final product is typically a colorless liquid that can deteriorate if subjected to high-temperature distillation, requiring careful purification.
Advantages and Limitations
- Advantages: High yield, low cost, environmentally friendly with fewer waste products, suitable for industrial scale-up.
- Limitations: The intermediate diazonium fluoroborate salt is unstable; requires low temperature and careful handling to prevent side reactions.
Reaction Scheme Illustration
3-Aminopyridine + NaNO2 + NaBF4 (acidic medium) → Pyridine-3-diazonium fluoroborate salt
Pyridine-3-diazonium fluoroborate salt + SOCl2 + CuCl catalyst → Pyridine-3-sulfonyl chloride
Pyridine-3-sulfonyl chloride + acetylation (if not pre-introduced) → 5-Acetylpyridine-3-sulfonyl chloride
Chlorosulfonation of Hydroxypyridine Sulfonic Acids
Starting Material and Reaction Conditions
Another established method involves the chlorosulfonation of hydroxypyridine-3-sulfonic acids, particularly 4-hydroxypyridine-3-sulfonic acid, using phosphorus trichloride (PCl3) and phosphorus oxychloride (POCl3) in the presence of chlorine gas:
| Reagent | Role | Molar Ratio | Notes |
|---|---|---|---|
| Phosphorus trichloride (PCl3) | Chlorinating agent and solvent | 0.5 to 5 moles per mole acid | Improves solubility and reaction efficiency |
| Phosphorus oxychloride (POCl3) | Formed in situ, acts as solvent | Generated during reaction | |
| Chlorine gas (Cl2) | Chlorinating agent | Controlled addition over hours | Controls reaction progress |
Reaction Procedure and Yields
- The hydroxypyridine sulfonic acid is refluxed with PCl3 and POCl3 at around 80 °C.
- Chlorine gas is introduced slowly over 3-4 hours, raising the temperature to 105-110 °C.
- After 20 hours of reaction, the mixture is cooled and excess reagents are distilled off under vacuum.
- The crude product is purified by washing with toluene and water to remove impurities.
- The final sulfonyl chloride is obtained in almost quantitative yield with purity exceeding 99% (HPLC).
Advantages and Limitations
- Advantages: High purity and yield; the use of phosphorus trichloride and chlorine gas simplifies the procedure compared to phosphorus pentachloride (PCl5).
- Limitations: Handling of gaseous chlorine and corrosive phosphorus reagents requires specialized equipment and safety measures.
Comparative Summary of Preparation Methods
| Parameter | Diazotization Route | Chlorosulfonation Route |
|---|---|---|
| Starting Material | 3-Aminopyridine | 4-Hydroxypyridine-3-sulfonic acid |
| Key Reagents | NaNO2, NaBF4, SOCl2, CuCl catalyst | PCl3, POCl3, Cl2 gas |
| Reaction Temperature | 0-5 °C (diazotization), mild heat (chlorination) | 80-110 °C |
| Yield | ~95% for intermediate | ~84-99% for sulfonyl chloride |
| Purity | High (colorless liquid) | Very high (99.7% HPLC) |
| Scalability | Industrially suitable | Industrially suitable but requires gas handling |
| Safety Considerations | Unstable intermediates, low temperature | Chlorine gas and corrosive reagents |
Additional Research Findings
- Catalysts such as cuprous chloride or cupric chloride enhance the sulfonyl chlorination step in the diazotization route.
- The sulfonyl chloride group is sensitive to high temperatures; thus, purification steps must avoid excessive heat to prevent decomposition.
- Alternative solvents like chloroform or dichloromethane have been explored for sulfonylation reactions on pyridine derivatives, affecting reaction time and yield.
- Recent advances include microchannel reactor technology to improve reaction control and safety for chlorosulfonation processes.
Chemical Reactions Analysis
Types of Reactions
5-Acetylpyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 5-acetylpyridine-3-sulfonamide using reducing agents like sodium borohydride.
Oxidation Reactions: Although less common, the acetyl group can be oxidized under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
5-Acetylpyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It serves as a tool for modifying biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Acetylpyridine-3-sulfonyl chloride largely depends on its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions can modify the activity of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Chloro-Substituted Pyridine Sulfonyl Chlorides
Chloro substituents are common in sulfonyl chlorides due to their electronic and steric effects. Key examples include:
- 2-Chloro-pyridine-3-sulfonyl chloride and 6-Chloro-pyridine-3-sulfonyl chloride (): Molecular Formula: C₅H₃Cl₂NO₂S Molecular Weight: 212.05 g/mol Substituent Effects: Chlorine at the 2- or 6-position alters electronic density on the pyridine ring.
Table 1: Chloro-Substituted Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Chloro-pyridine-3-sulfonyl chloride | C₅H₃Cl₂NO₂S | 212.05 | Cl at 2-position |
| 6-Chloro-pyridine-3-sulfonyl chloride | C₅H₃Cl₂NO₂S | 212.05 | Cl at 6-position |
| 5-Chloro-2-methylpyridine-3-sulfonyl chloride | C₆H₅Cl₂NO₂S | 226.08 | Cl at 5, methyl at 2 |
Fluorinated Analogues
- 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride (): Molecular Formula: C₆H₃ClF₃NO₂S Molecular Weight: 245.60 g/mol Substituent Effects: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group. This increases reactivity in nucleophilic substitutions, making it valuable in medicinal chemistry for stabilizing intermediates .
Brominated Analogues
- 5-Bromo-6-chloropyridine-3-sulfonyl chloride (): Molecular Formula: C₅H₂BrCl₂NO₂S Molecular Weight: ~291.08 g/mol (calculated) Substituent Effects: Bromine’s larger atomic radius introduces steric bulk and polarizability, which may slow reaction kinetics but improve selectivity in cross-coupling reactions. The combined 5-bromo and 6-chloro substituents create a highly electrophilic system .
Functional Group Variants (Carboxylic Acids)
For example, carboxylic acids exhibit hydrogen-bonding capabilities, unlike sulfonyl chlorides, which prioritize electrophilic reactivity .
Implications of Substituent Effects
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance sulfonyl chloride reactivity by increasing the electrophilicity of the sulfur atom.
- Steric Effects : Bulky substituents (e.g., -Br, -CH₃) near reactive sites can hinder reagent access, altering reaction pathways.
- Lipophilicity : Methyl and trifluoromethyl groups improve membrane permeability, critical in drug design.
Projected Properties of 5-Acetylpyridine-3-sulfonyl Chloride
Its projected molecular formula (C₇H₆ClNO₃S) and weight (~219.58 g/mol) suggest:
- Reactivity : Less electrophilic than trifluoromethyl analogues but more reactive than methyl-substituted derivatives.
- Applications: Potential use in synthesizing acetyl-containing sulfonamides for bioactive molecules.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-Acetylpyridine-3-sulfonyl chloride, and what parameters critically influence reaction yields?
Answer:
The synthesis typically involves sulfonation of 5-acetylpyridine using chlorosulfonic acid under anhydrous conditions. Key parameters include:
- Temperature control (0–5°C to minimize side reactions).
- Stoichiometric ratios of chlorosulfonic acid to substrate (1.2–1.5 equivalents to ensure complete conversion).
- Reaction time (monitored via TLC or HPLC to avoid over-sulfonation).
Alternative routes may employ sulfur trioxide complexes in inert solvents like dichloromethane .
Basic: Which analytical techniques are most reliable for characterizing this compound, and how are they applied?
Answer:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., acetyl at position 5, sulfonyl chloride at position 3).
- HPLC : Reverse-phase chromatography with UV detection (220–260 nm) assesses purity (>95% target compound).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H] or [M+Na] ions) .
Advanced: How can reaction conditions be optimized to suppress byproducts during synthesis?
Answer:
Strategies include:
- Incremental reagent addition to control exothermicity and reduce hydrolysis.
- Solvent selection : Use of aprotic solvents (e.g., DCM) to stabilize intermediates.
- Post-synthesis quenching : Rapid neutralization with ice-cold base (e.g., NaHCO) to terminate unreacted chlorosulfonic acid.
Process analytical technology (PAT) tools like in-situ IR can monitor reaction progress in real time .
Advanced: How do researchers resolve contradictions in spectroscopic data for sulfonyl chloride derivatives?
Answer:
Discrepancies arise from hydration or decomposition. Mitigation involves:
- Cross-validation : Combining NMR with X-ray crystallography for unambiguous structural assignment.
- Computational modeling : DFT calculations predict and chemical shifts for comparison with experimental data.
- Stability studies : Analyze samples under controlled humidity to assess hydrolytic degradation .
Safety: What critical precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Storage : In sealed, desiccated containers at –20°C to prevent hydrolysis.
Safety data sheets for analogous compounds (e.g., pyridine-3-sulfonyl chloride) recommend immediate decontamination of spills with inert absorbents .
Advanced: How does the acetyl group at position 5 modulate the reactivity of pyridine-3-sulfonyl chloride?
Answer:
- Electronic effects : The electron-withdrawing acetyl group enhances electrophilicity at the sulfonyl chloride moiety, accelerating nucleophilic substitution (e.g., with amines).
- Steric effects : The acetyl group may hinder access to the sulfonyl chloride, requiring polar aprotic solvents (e.g., DMF) to improve reaction kinetics .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Sulfonamide formation : React with primary/secondary amines to generate sulfonamides for drug discovery.
- Linker chemistry : Functionalize biomolecules (e.g., peptides) via sulfonate ester formation.
- Protecting groups : Temporary sulfonation of hydroxyl groups in multi-step syntheses .
Advanced: How can bioactivity data inconsistencies for sulfonyl chlorides be addressed across studies?
Answer:
- Standardized assays : Use identical cell lines (e.g., HEK293) and concentrations (IC determinations).
- Batch validation : Ensure compound purity (>98%) via orthogonal methods (HPLC, NMR).
- Meta-analysis : Aggregate data from independent studies to identify trends obscured by methodological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
